N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the tetrazole group. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Tetrazole Formation: The tetrazole ring can be introduced through a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Pharmacology: Studies can investigate its effects on different biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the tetrazole group could influence enzyme activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide: can be compared with other indole-tetrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both indole and tetrazole moieties, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H20N6O2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-13-23-24-25-26(13)19-6-4-3-5-16(19)20(27)21-10-9-14-12-22-18-8-7-15(28-2)11-17(14)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,27) |
InChI Key |
RZBATSVSAWGMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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